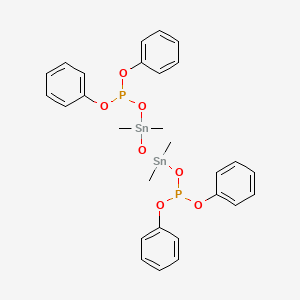
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is a complex organotin compound. This compound is notable for its unique structure, which includes multiple tin atoms and a combination of organic and inorganic elements. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane typically involves the reaction of tetramethylstannane with phenol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to produce the compound in bulk. The process is carefully monitored to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which 3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: An organosilicon compound with a similar tetrahedral structure.
Tetramethyl acetyloctahydronaphthalenes: A synthetic ketone fragrance with a similar tetramethyl structure.
3,3’,5,5’-Tetramethylbenzidine: A chromogenic substrate used in immunohistochemistry.
Uniqueness
3,3,5,5-Tetramethyl-1,1,7,7-tetraphenoxy-2,4,6-trioxa-1,7-diphospha-3,5-distannaheptane is unique due to its combination of tin atoms and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, setting it apart from other similar compounds .
Properties
CAS No. |
62060-40-6 |
|---|---|
Molecular Formula |
C28H32O7P2Sn2 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
[[diphenoxyphosphanyloxy(dimethyl)stannyl]oxy-dimethylstannyl] diphenyl phosphite |
InChI |
InChI=1S/2C12H10O3P.4CH3.O.2Sn/c2*13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;/h2*1-10H;4*1H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
XSYYNEPMIOMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(OP(OC1=CC=CC=C1)OC2=CC=CC=C2)O[Sn](C)(C)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















